Inhibition of LPS-Induced NO Production in RAW 264.7 Macrophages
Kauran-16,17-diol inhibits LPS-induced nitric oxide production in RAW 264.7 macrophages with an IC50 of 17 μM . In comparison, structurally related ent-kaurane diterpenoids exhibit a wide range of potencies: 16α,17-dihydroxy-ent-kaur-9(11)-en-19-oic acid ester shows an IC50 of 41.5 μM, while certain ent-kauranes from Croton tonkinensis demonstrate IC50 values <5 μM [1][2]. Kauran-16,17-diol thus occupies an intermediate anti-inflammatory potency range that may offer advantages for applications requiring moderate rather than maximal suppression.
| Evidence Dimension | Inhibition of LPS-induced NO production |
|---|---|
| Target Compound Data | IC50 = 17 μM |
| Comparator Or Baseline | 16α,17-dihydroxy-ent-kaur-9(11)-en-19-oic acid 6-O-caffeoyl-β-D-glucopyranosyl ester (IC50 = 41.5 μM); Croton tonkinensis ent-kauranes (IC50 < 5 μM) |
| Quantified Difference | ~2.4-fold more potent than the 41.5 μM comparator; ~3.4- to >10-fold less potent than the <5 μM comparators |
| Conditions | LPS-stimulated RAW 264.7 murine macrophages |
Why This Matters
This quantitative differentiation allows researchers to select Kauran-16,17-diol for applications where moderate NO inhibition is desired, potentially avoiding the confounding effects of overly potent suppression.
- [1] Jiang W, et al. Anti-inflammatory ent-kaurane diterpenoids from the whole plants of Sphagneticola trilobata (L.) Pruski. Phytochemistry. 2026;247:114884. View Source
- [2] Thuong PT, et al. Crotonkinins A and B and Related Diterpenoids from Croton tonkinensis as Anti-inflammatory and Antitumor Agents. J Nat Prod. 2007;70(12):1940-4. View Source
